BenchChemオンラインストアへようこそ!

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine

Medicinal Chemistry Drug Discovery Physicochemical Profiling

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine (CAS 623948-94-7, MF: C₉H₁₂F₃N, MW: 191.19) is an N-substituted piperidine derivative featuring a propargyl (prop‑2‑yn‑1‑yl) group at the 1‑position and a trifluoromethyl substituent at the 4‑position. This bifunctional motif combines the click‑chemistry reactivity of a terminal alkyne with the electron‑withdrawing, lipophilic, and metabolically stabilizing attributes of a CF₃ group.

Molecular Formula C9H12F3N
Molecular Weight 191.19 g/mol
CAS No. 623948-94-7
Cat. No. B1322318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine
CAS623948-94-7
Molecular FormulaC9H12F3N
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC#CCN1CCC(CC1)C(F)(F)F
InChIInChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2
InChIKeyONRYAOYLQQJFFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine CAS 623948-94-7: Chemical Class and Core Procurement Identifiers


1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine (CAS 623948-94-7, MF: C₉H₁₂F₃N, MW: 191.19) is an N-substituted piperidine derivative featuring a propargyl (prop‑2‑yn‑1‑yl) group at the 1‑position and a trifluoromethyl substituent at the 4‑position [1]. This bifunctional motif combines the click‑chemistry reactivity of a terminal alkyne with the electron‑withdrawing, lipophilic, and metabolically stabilizing attributes of a CF₃ group . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, where the orthogonal reactivity of the alkyne enables rapid diversification via CuAAC or Sonogashira coupling, while the CF₃ group modulates physicochemical and pharmacokinetic profiles in downstream candidates .

Why 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine Cannot Be Freely Substituted with Other Piperidine Analogs


The presence of both a terminal alkyne and a 4‑CF₃ group on the piperidine core creates a unique reactivity‑physicochemical profile that is not replicated by singly functionalized analogs. Substituting this compound with 4‑(trifluoromethyl)piperidine (CAS 657-36-3) loses the alkyne handle for click chemistry diversification, while replacing it with 1‑(prop‑2‑yn‑1‑yl)piperidine (CAS 5799-75-7) eliminates the CF₃‑mediated gains in lipophilicity and metabolic stability [1]. The combination of both functional groups enables orthogonal synthetic manipulation—the alkyne can undergo CuAAC cycloaddition while the CF₃ group remains inert—which is essential for modular library synthesis and late‑stage functionalization strategies that single‑feature analogs cannot support . Procurement decisions based solely on piperidine scaffold similarity risk introducing synthetic bottlenecks or suboptimal physicochemical properties in downstream lead compounds.

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine: Comparator-Based Differentiation Evidence for Scientific Procurement


Enhanced Lipophilicity vs. Non-Fluorinated N-Propargylpiperidine: LogP Comparison

The 4‑CF₃ substituent in the target compound substantially increases lipophilicity compared to the non‑fluorinated analog 1‑(prop‑2‑yn‑1‑yl)piperidine (CAS 5799-75-7). The target compound exhibits a computed LogP of 1.92, whereas the non‑fluorinated comparator has a computed XLogP3‑AA of 1.1 [1][2]. This difference of +0.82 LogP units reflects enhanced membrane permeability potential, a critical parameter in CNS drug discovery where moderate lipophilicity (LogP ~1‑3) is often targeted for optimal blood‑brain barrier penetration .

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Molecular Weight Differentiation: Impact on Lead-Likeness Parameters

The target compound (MW = 191.19 g/mol) falls within the optimal fragment (MW < 300) and lead‑like (MW < 350) ranges, whereas smaller analogs such as 1‑(prop‑2‑yn‑1‑yl)piperidine (MW = 123.20 g/mol) offer reduced functional complexity for structure‑activity relationship (SAR) exploration [1]. The +68 g/mol difference corresponds to the addition of the CF₃ group, which confers metabolic stability advantages without pushing the molecule beyond favorable physicochemical space .

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Boiling Point and Volatility Profile Relative to Non-Fluorinated Comparator

The target compound exhibits a computed boiling point of 168.5±40.0 °C at 760 mmHg, compared to 157.6±23.0 °C for 1‑(prop‑2‑yn‑1‑yl)piperidine [1]. The ~11 °C higher boiling point (central estimate) reflects the increased molecular weight and polarity effects of the CF₃ group, which may influence distillation‑based purification strategies and storage recommendations for process‑scale applications.

Synthetic Chemistry Process Chemistry Purification

Dual Orthogonal Reactivity: Alkyne Click Handle Plus Inert CF₃ Group

The target compound uniquely combines a copper‑catalyzed azide‑alkyne cycloaddition (CuAAC)-competent terminal alkyne with a metabolically robust CF₃ group that does not interfere with click reactions. In contrast, 4‑(trifluoromethyl)piperidine lacks the alkyne handle entirely, while 1‑(prop‑2‑yn‑1‑yl)piperidine lacks the CF₃‑mediated physicochemical benefits . This orthogonal reactivity enables efficient modular library construction: the alkyne can be derivatized with diverse azides while the CF₃ group remains unchanged, preserving desired PK‑enhancing properties in the final conjugates .

Click Chemistry Bioconjugation Parallel Synthesis

Metabolic Stability Advantage Inferred from CF₃-Piperidine Class SAR

The CF₃ group in piperidine derivatives is extensively documented to confer enhanced metabolic stability relative to non‑fluorinated or methyl‑substituted analogs, primarily by blocking cytochrome P450‑mediated oxidation at the 4‑position . While direct microsomal stability data for this specific compound are not publicly available, class‑level SAR from multiple trifluoromethylpiperidine scaffolds demonstrates that CF₃ substitution reduces oxidative metabolism compared to CH₃ analogs (πCF₃ = 1.07 vs πCH₃ = 0.5) . This inference positions the target compound as a more metabolically robust building block than non‑fluorinated N‑propargylpiperidines.

Drug Metabolism Pharmacokinetics Lead Optimization

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine: Evidence-Backed Application Scenarios for Procurement Planning


Medicinal Chemistry: Fragment-Based Lead Generation Requiring Balanced Lipophilicity

The target compound (LogP = 1.92) offers enhanced lipophilicity over non‑fluorinated N‑propargylpiperidines (LogP ~1.1) while remaining within CNS‑favorable ranges [1]. This property, combined with the alkyne click handle, makes it an ideal fragment for generating diverse triazole‑containing libraries where membrane permeability is critical. Procurement for fragment screening campaigns should prioritize this compound over non‑fluorinated analogs when LogP optimization is a key design criterion [1].

Click Chemistry: Modular Synthesis of CF₃-Containing Conjugates

The terminal alkyne enables efficient CuAAC with azide‑functionalized partners, while the 4‑CF₃ group remains intact throughout the cycloaddition . This orthogonal reactivity supports parallel synthesis of triazole‑linked conjugates—including fluorophore‑tagged probes, PEGylated derivatives, and biotinylated affinity reagents—without requiring additional protection/deprotection steps. Procurement for click‑chemistry workflows should favor this compound over singly functionalized piperidines due to its dual‑handle architecture .

Lead Optimization: Late‑Stage Functionalization of Advanced Intermediates

For medicinal chemistry programs that have already established SAR around a piperidine core, this compound serves as a late‑stage diversification point. The alkyne allows introduction of varied azide partners to modulate target engagement or solubility, while the pre‑installed CF₃ group maintains favorable metabolic stability inferred from piperidine‑CF₃ class SAR . Procurement for lead optimization libraries should prioritize this scaffold when the goal is to explore substituent diversity without compromising core PK properties .

Antimicrobial Agent Development: Quinolylpropylpiperidine Scaffold Elaboration

Patent literature describes quinolylpropylpiperidine derivatives containing propargyl and CF₃ substituents as potent antibacterial agents [2]. The target compound provides the precise substitution pattern (N‑propargyl, 4‑CF₃) required for synthesizing analogs within this chemotype. Procurement for antibacterial discovery programs exploring this patented scaffold should utilize this specific compound to maintain fidelity to the claimed structural motifs, rather than substituting with non‑fluorinated or non‑alkynylated piperidine variants [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.